(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
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Overview
Description
Synthesis Analysis
The synthesis of vitamin D3 derivatives, including "(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol", involves the treatment of 4-phenyl-1,2,4-triazolin-3,5-dione adducts of vitamin D3 with specific reagents to yield novel double bond isomers of vitamin D3 (Reischl & Zbiral, 1980).
Molecular Structure Analysis
The molecular structure of vitamin D3 derivatives, including our compound of interest, is characterized by specific arrangements and modifications of the original vitamin D3 structure. These modifications lead to the formation of new double bond isomers that are crucial for the compound's biological activity and its synthesis process.
Chemical Reactions and Properties
The chemical reactions involving "(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol" and its derivatives typically include processes such as bromination-dehydrobromination, hydroboration, and oxidation. These reactions are instrumental in the structural elucidation and further functionalization of vitamin D3 derivatives (Costa et al., 1985).
Scientific Research Applications
Synthesis and Photoconversion
A study by Żmijewski et al. (2008) delves into the synthesis of androsta- and pregna-5,7-dienes from their precursors and their UVB-induced conversion to vitamin D-like compounds. This research outlines a method for producing secosteroidal compounds, which are considered promising candidates for anti-cancer drugs due to their reduced or eliminated calcemic activity compared to vitamin D3. The dynamic photoconversion process under UVB irradiation yields various vitamin D-like structures, highlighting the potential for developing new treatments for hyperproliferative diseases, including cancer (Żmijewski et al., 2008).
Autoxidation and Derivative Formation
Jin et al. (2004) explore the autoxidation of isotachysterol, a vitamin D3 isomer, identifying seven previously unknown oxygenation products. This study provides insights into the chemical behavior of secosteroids under atmospheric oxygen, contributing to the understanding of their stability and potential modifications for therapeutic applications (Jin et al., 2004).
Triterpenoid and Secosteroid Discovery
Research into natural products has led to the discovery of various triterpenoids and secosteroids with unique structures and potential biological activities. For instance, Chang et al. (2008) identified new cucurbitane-type triterpenes from Momordica charantia, adding to the repertoire of compounds for further biological evaluation (Chang et al., 2008). Similarly, studies on soft corals and ascidians have uncovered new 9,11-secosteroids, highlighting their cytotoxic properties and potential as anticancer agents (Su et al., 2006); (Aiello et al., 2003).
Biological Impact and Applications
The interaction of secosteroids with biological membranes and their impact on cellular functions is another area of active research. Wachtel et al. (2006) synthesized a compound that alters the biophysical properties of phosphatidylethanolamine membranes, potentially contributing to the understanding of atherosclerosis mechanisms (Wachtel et al., 2006).
Safety And Hazards
The safety data sheet (SDS) for this compound includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
(3E)-3-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-ZCJKAFFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
CAS RN |
36149-00-5 |
Source
|
Record name | 5,6-trans-25-Hydroxycholecalciferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036149005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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